2',3'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone
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Overview
Description
2’,3’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone is an organic compound with the molecular formula C19H22O It is a derivative of propiophenone, characterized by the presence of dimethyl groups on both the phenyl and propiophenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous environments and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of 2’,3’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalysts and purification techniques, such as recrystallization and chromatography, ensures the compound’s high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can yield alcohols or hydrocarbons, typically using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the compound, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halogens, alkylating agents
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2’,3’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with specific therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2’,3’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone
- 2’,3’-Dimethyl-3-(3-methylphenyl)propiophenone
- 2’,3’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone
Uniqueness
2’,3’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1,3-bis(2,3-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-7-5-9-17(15(13)3)11-12-19(20)18-10-6-8-14(2)16(18)4/h5-10H,11-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFCVMPLUORDTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC=CC(=C2C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644631 |
Source
|
Record name | 1,3-Bis(2,3-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-53-4 |
Source
|
Record name | 1,3-Bis(2,3-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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